

Selectivity Profile of RO2959 Monohydrochloride: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of **RO2959 monohydrochloride** against various ion channels. The data presented herein is compiled from publicly available research to facilitate an objective comparison with other ion channel modulators.

RO2959 monohydrochloride has emerged as a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, including T lymphocytes.^{[1][2]} Its high degree of selectivity is a key attribute for a research tool and a potential therapeutic agent, minimizing off-target effects that can confound experimental results and lead to adverse effects in clinical applications.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the inhibitory activity of **RO2959 monohydrochloride** against its primary targets and its lack of significant activity against a panel of other ion channels at a concentration of 10 μ M.

Ion Channel/Target	Assay Type	Cell Type	IC50 (nM)	Reference
Primary Targets				
CRAC Channel (Icrac)	Electrophysiology	RBL-2H3 cells	402	[1] [2]
Orai1/STIM1 (SOCE)	Calcium Influx	CHO cells	25	[1]
Orai1	Not Specified	T-REx-CHO cells	25	[2]
Orai3	Not Specified	T-REx-CHO cells	530	[2]
SOCE	Calcium Influx	Activated CD4+ T lymphocytes	265	[1]
Off-Target Ion Channels and Transporters (at 10 μ M)				
Voltage-gated Potassium (Kv) Channels	Radioligand Binding/Functional Assay	Various	No significant effect	[2]
Chloride (Cl-) Channels	Radioligand Binding/Functional Assay	Various	No significant effect	[2]
TRPC1	Radioligand Binding/Functional Assay	Various	No significant effect	[2]
TRPM2	Radioligand Binding/Functional Assay	Various	No significant effect	[2]
TRPM4	Radioligand Binding/Functional Assay	Various	No significant effect	[2]

Cav1.2 (L-type calcium channel)	Radioligand Binding/Functional Assay	Various	No significant effect	[2]
Dopamine Transporter	Radioligand Binding Assay	Various	No significant effect	[2]
5-HT Transporter	Radioligand Binding Assay	Various	No significant effect	[2]
GABA Receptors	Radioligand Binding Assay	Various	No significant effect	[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the selectivity of **RO2959 monohydrochloride**.

Electrophysiological Measurement of CRAC Channel Activity (ICRAC)

The inhibitory effect of RO2959 on the CRAC current (ICRAC) is typically determined using whole-cell patch-clamp electrophysiology.

- **Cell Preparation:** Rat basophilic leukemia (RBL-2H3) cells, which endogenously express CRAC channels, are cultured and prepared for patch-clamp recording.
- **Recording Configuration:** The whole-cell patch-clamp configuration is established to allow for the measurement of ionic currents across the entire cell membrane.
- **Store Depletion:** Intracellular calcium stores are depleted to activate the CRAC channels. This is achieved by including a calcium chelator, such as BAPTA, in the intracellular pipette solution.
- **Application of RO2959:** Following the establishment of a stable ICRAC, various concentrations of RO2959 are applied to the cells via a perfusion system.

- **Data Acquisition and Analysis:** The current is recorded in response to voltage ramps or steps. The inhibitory effect of RO2959 is quantified by measuring the reduction in the ICRAC amplitude at a specific voltage (e.g., -100 mV). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal curve.

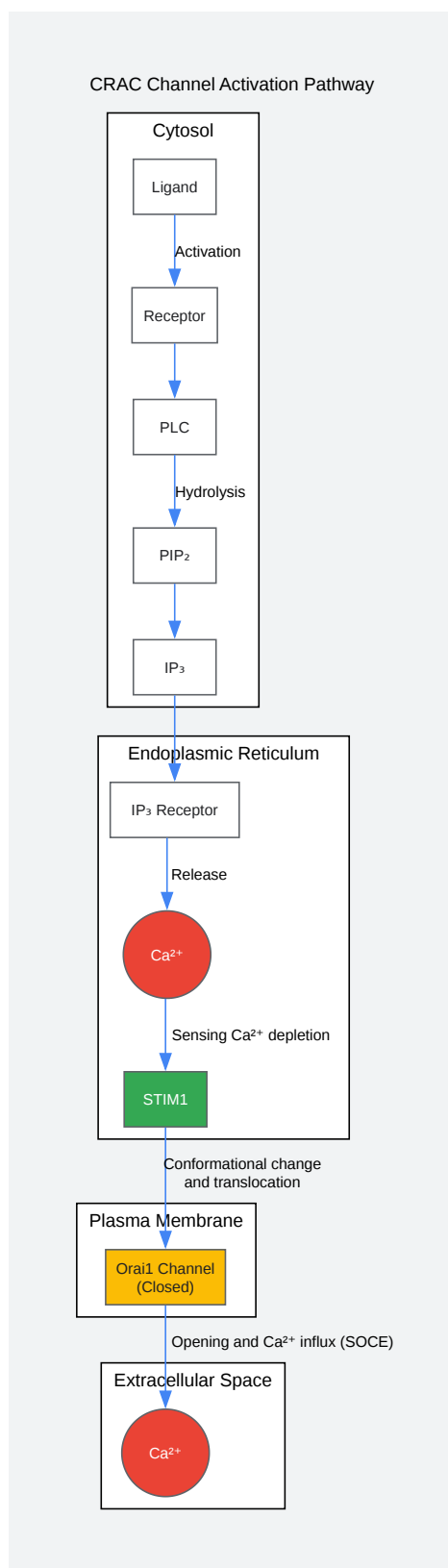
Calcium Imaging of Store-Operated Calcium Entry (SOCE)

The effect of RO2959 on SOCE is assessed using fluorescent calcium indicators.

- **Cell Loading:** Cells (e.g., CHO cells stably expressing Orai1 and STIM1, or primary T lymphocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
- **Baseline Measurement:** The baseline intracellular calcium concentration is measured in a calcium-free external solution.
- **Store Depletion:** Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, is added to the calcium-free solution to passively deplete intracellular calcium stores.
- **Calcium Add-back and SOCE Measurement:** Calcium is then added back to the extracellular solution, and the subsequent increase in intracellular calcium due to SOCE is monitored by measuring the change in fluorescence of the calcium indicator.
- **Inhibition by RO2959:** To determine the inhibitory effect of RO2959, cells are pre-incubated with various concentrations of the compound before the calcium add-back step. The reduction in the peak or integrated calcium signal is used to calculate the IC50 value.

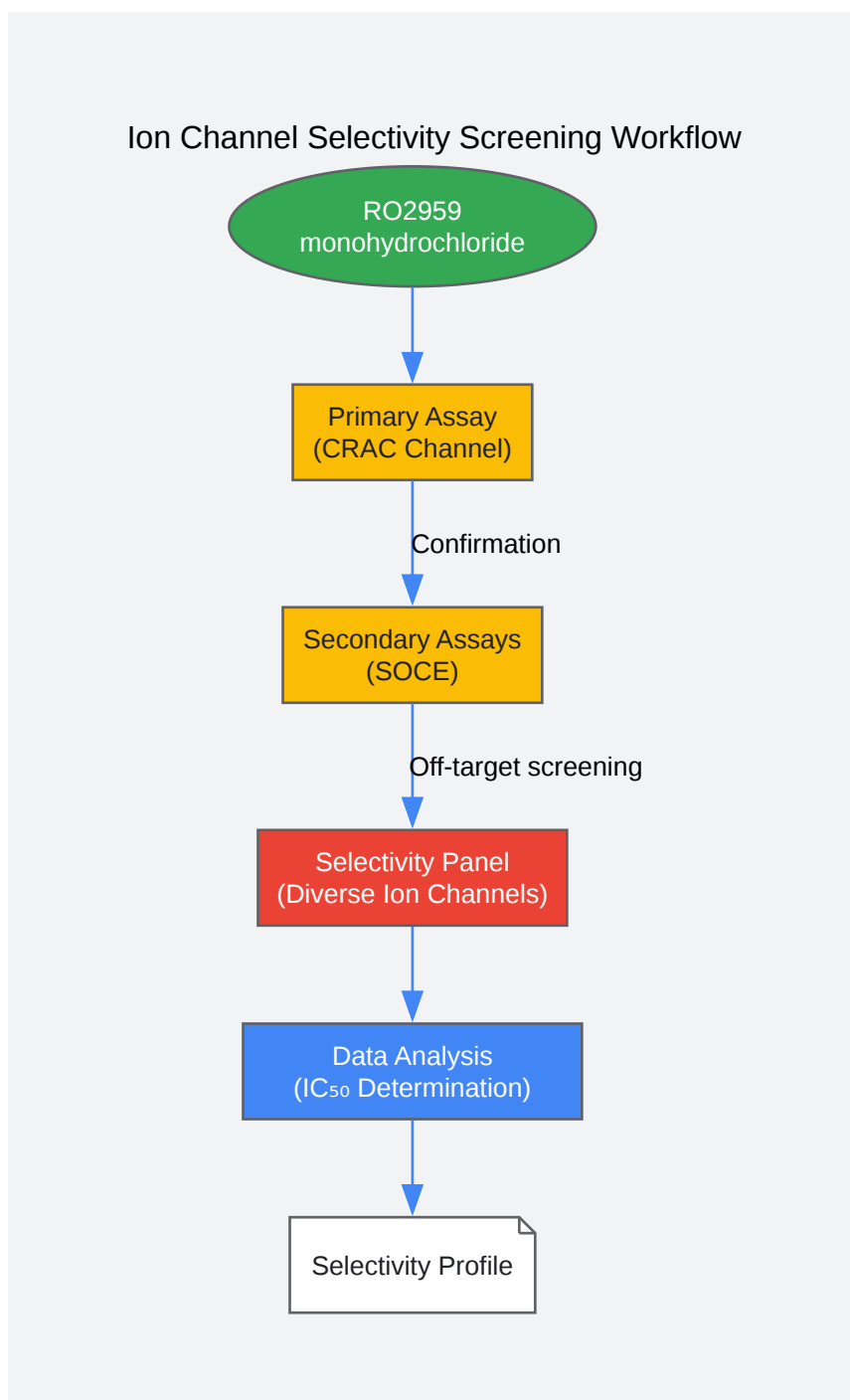
Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of **RO2959 monohydrochloride**.



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Caption: CRAC Channel Activation Signaling Pathway.



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Caption: Ion Channel Selectivity Screening Workflow.

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